

Spectroscopic Profile of N-Ethyl-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Ethyl-N-methylaniline**

Cat. No.: **B1214298**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **N-Ethyl-N-methylaniline**, a tertiary amine of significant interest in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **N-Ethyl-N-methylaniline**. The ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **N-Ethyl-N-methylaniline** exhibits distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Aromatic (C ₆ H ₅)	7.22	triplet	8.0	2H
Aromatic (C ₆ H ₅)	6.91 - 6.51	multiplet	-	3H
Methylene (-CH ₂ -)	3.39	quartet	7.1	2H
Methyl (-N-CH ₃)	2.89	singlet	-	3H
Methyl (-CH ₂ -CH ₃)	1.11	triplet	7.1	3H

Note: Data sourced from a study on the methylation of aromatic amines.[\[1\]](#)

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm relative to TMS.

Carbon Assignment	Chemical Shift (δ, ppm)
Aromatic (C-N)	149.06
Aromatic (CH)	129.21
Aromatic (CH)	116.19
Aromatic (CH)	112.52
Methylene (-CH ₂ -)	46.92
Methyl (-N-CH ₃)	37.55
Methyl (-CH ₂ -CH ₃)	11.22

Note: Data sourced from a study on the methylation of aromatic amines.[\[1\]](#)

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- A sample of **N-Ethyl-N-methylaniline** (approximately 10-20 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is accurately weighed and dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) to a final volume of approximately 0.6-0.7 mL in a clean, dry NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- The tube is capped and gently agitated to ensure complete dissolution and homogeneity of the sample.

Data Acquisition:

- The NMR spectrometer is tuned and locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve optimal homogeneity and resolution.
- For ^1H NMR, a standard single-pulse experiment is typically performed. Key acquisition parameters include a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum to singlets for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in **N-Ethyl-N-methylaniline** by measuring the absorption of infrared radiation at various frequencies.

IR Spectroscopic Data

The IR spectrum of **N-Ethyl-N-methylaniline** is characterized by the following significant absorption bands. The positions are given in reciprocal centimeters (cm^{-1}).

Vibrational Mode	Approximate Frequency (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium-Weak
Aliphatic C-H Stretch	3000 - 2850	Medium-Strong
Aromatic C=C Stretch	1600 - 1450	Medium-Strong
C-N Stretch (Aromatic Amine)	1360 - 1250	Strong
Aromatic C-H Bend (Out-of-Plane)	900 - 675	Strong

Note: The specific peak positions can be found by examining the vapor phase or ATR-IR spectra available in databases such as those on PubChem and the NIST WebBook.[\[1\]](#)

Experimental Protocol for FTIR Spectroscopy (Neat Liquid)

- Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FTIR spectrometer are clean and dry.
- Acquire a background spectrum of the empty sample stage to account for atmospheric and instrumental contributions.
- Place a small drop of neat **N-Ethyl-N-methylaniline** directly onto the ATR crystal or between two salt plates.
- Acquire the sample spectrum over the desired spectral range (typically 4000-400 cm⁻¹).
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

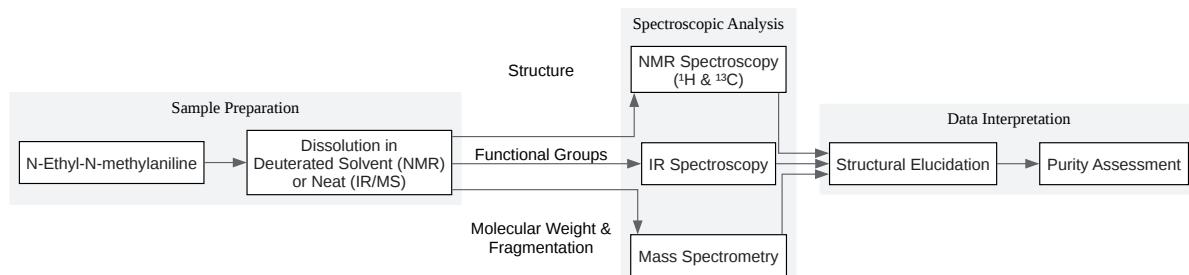
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **N-Ethyl-N-methylaniline**, aiding in its identification and structural confirmation.

Mass Spectrometric Data

The electron ionization (EI) mass spectrum of **N-Ethyl-N-methylaniline** shows a prominent molecular ion peak and several characteristic fragment ions.

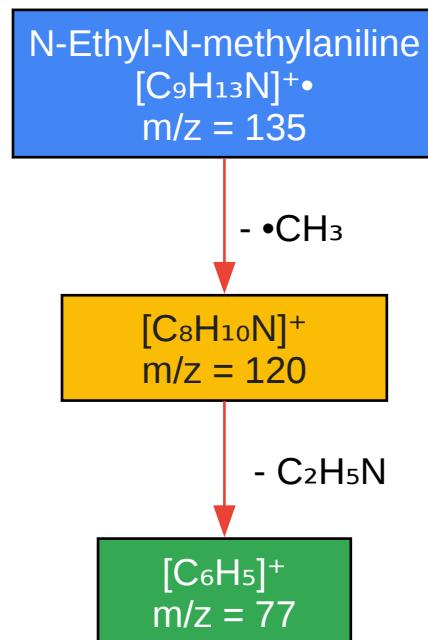
m/z	Relative Intensity (%)	Proposed Fragment Ion
135	34.40	$[\text{C}_9\text{H}_{13}\text{N}]^{+\bullet}$ (Molecular Ion)
120	99.99	$[\text{C}_8\text{H}_{10}\text{N}]^+$ ($\text{M} - \text{CH}_3$) ⁺
77	30.60	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)


Note: Data sourced from the GC-MS data available on PubChem.[\[1\]](#)

Experimental Protocol for Mass Spectrometry (Electron Ionization)

- A dilute solution of **N-Ethyl-N-methylaniline** in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
- The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) system for separation from any impurities.
- In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

Visualizations


General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **N-Ethyl-N-methylaniline**.

Mass Spectrometry Fragmentation of N-Ethyl-N-methylaniline

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway of **N-Ethyl-N-methylaniline** in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Ethyl-N-methylaniline | C9H13N | CID 11956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of N-Ethyl-N-methylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1214298#spectroscopic-data-of-n-ethyl-n-methylaniline-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com